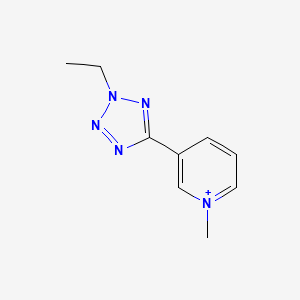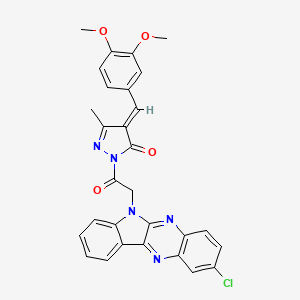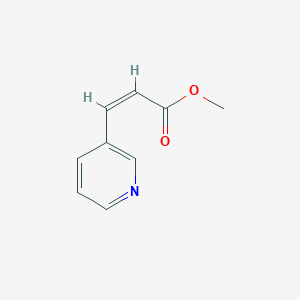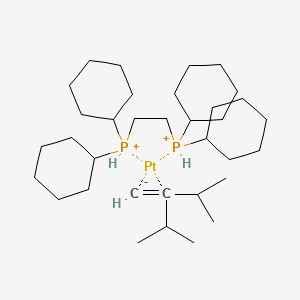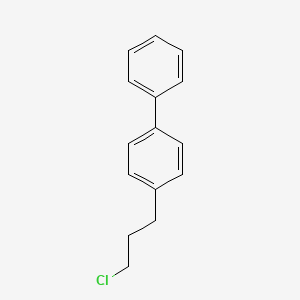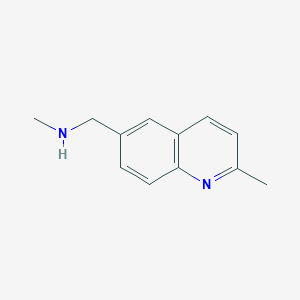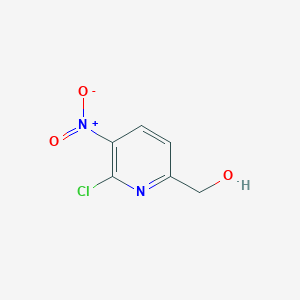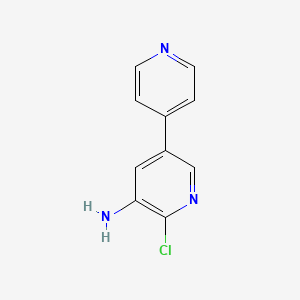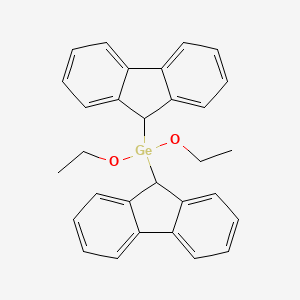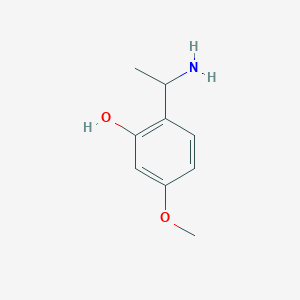
1-Amino-4-hydroxy-2-((6-phenoxyhexyl)oxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-hydroxy-2-((6-phenoxyhexyl)oxy)anthracene-9,10-dione is a complex organic compound with a molecular formula of C26H23NO4. This compound is part of the anthraquinone family, which is known for its diverse applications in dyes, pigments, and pharmaceuticals. The structure of this compound includes an anthracene backbone with amino, hydroxy, and phenoxyhexyl substituents, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-hydroxy-2-((6-phenoxyhexyl)oxy)anthracene-9,10-dione typically involves multiple steps:
Starting Material: The synthesis begins with anthracene-9,10-dione.
Hydroxylation: The hydroxyl group at the 4-position is introduced via a hydroxylation reaction, often using oxidizing agents.
Phenoxyhexylation: The phenoxyhexyl group is introduced at the 2-position through an etherification reaction, typically using phenoxyhexanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts, temperature control, and solvent selection are critical factors in the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-4-hydroxy-2-((6-phenoxyhexyl)oxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino and hydroxy groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
1-Amino-4-hydroxy-2-((6-phenoxyhexyl)oxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Amino-4-hydroxy-2-((6-phenoxyhexyl)oxy)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit specific enzymes, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Anthraquinone: The parent compound with a simpler structure.
1-Amino-4-hydroxyanthraquinone: Lacks the phenoxyhexyl group.
2-Phenoxyanthraquinone: Lacks the amino and hydroxy groups.
Uniqueness
1-Amino-4-hydroxy-2-((6-phenoxyhexyl)oxy)anthracene-9,10-dione is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenoxyhexyl group enhances its solubility and interaction with biological membranes, making it a valuable compound for various applications.
Propiedades
Número CAS |
59373-50-1 |
|---|---|
Fórmula molecular |
C26H25NO5 |
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
1-amino-4-hydroxy-2-(6-phenoxyhexoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H25NO5/c27-24-21(32-15-9-2-1-8-14-31-17-10-4-3-5-11-17)16-20(28)22-23(24)26(30)19-13-7-6-12-18(19)25(22)29/h3-7,10-13,16,28H,1-2,8-9,14-15,27H2 |
Clave InChI |
IASGXYFAFAFDTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCCCCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(3-Chloro-4-hydroxyphenyl)phenyl]-(4-fluoro-3-hydroxyphenyl)methanone](/img/structure/B13141720.png)

